N-(2-bromo-4-methylphenyl)-2-(4-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related acetamide derivatives involves multi-step chemical reactions, starting from primary compounds like 3-fluoro-4-cyanophenol or p-acetamidophenol, followed by processes such as alkylation, nitration, or reaction with chlorotrimethylsilane for silylated derivatives. These processes highlight the complexity and the chemoselectivity required in synthesizing such compounds, aiming for high yield and purity (Yang Man-li, 2008) (Zhang Da-yang, 2004) (A. Nikonov et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves advanced techniques such as IR, 1H NMR, 13C NMR, and X-ray diffraction. These studies provide detailed insights into the compound's molecular geometry, including bond lengths, angles, and dihedral angles, revealing the compound's three-dimensional conformation and intramolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's chemical behavior and reactivity (Yonas Habtegiorghies Belay et al., 2012).
Chemical Reactions and Properties
Chemical reactions and properties of acetamide derivatives are significantly influenced by their functional groups and molecular structure. For instance, the presence of fluorophenoxy and bromomethyl groups can impact the compound's reactivity towards nucleophilic substitution or addition reactions. Additionally, the interaction between these functional groups and other molecular entities can lead to various chemical behaviors, including the formation of complex hydrogen-bonding patterns or reactivity towards specific reagents or catalysts (Deepali B Magadum & G. Yadav, 2018).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting points, solubility, and crystalline structure, are closely tied to their molecular structure. X-ray crystallography studies, for example, reveal how intermolecular interactions, like hydrogen bonding and π-π interactions, dictate the compound's solid-state arrangement, influencing its physical stability, solubility in various solvents, and potential applications in materials science (Xiangjun Qian et al., 2012).
Chemical Properties Analysis
The chemical properties of N-(2-bromo-4-methylphenyl)-2-(4-fluorophenoxy)acetamide and its analogs, including reactivity, chemical stability, and interaction with various chemical agents, can be inferred from studies on similar compounds. These properties are essential for potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The compound's reactivity with specific reagents, stability under various conditions, and its ability to undergo chemical transformations are crucial for harnessing its full potential (P. Jansukra et al., 2021).
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c1-10-2-7-14(13(16)8-10)18-15(19)9-20-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQQGADBRQIXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-2-(4-fluorophenoxy)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.